molecular formula C11H23N3O B7924392 N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7924392
M. Wt: 213.32 g/mol
InChI Key: HGEHQELYOKEUQG-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a pyrrolidine-based acetamide derivative characterized by a 5-membered pyrrolidine ring substituted with a 2-aminoethyl group at position 1 and an isopropyl-acetamide moiety at position 2. This compound exhibits structural features common to bioactive molecules, including a secondary amine (from the pyrrolidine ring) and a tertiary amide group, which may influence its solubility, stability, and receptor-binding properties.

Properties

IUPAC Name

N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(10(3)15)11-4-6-13(8-11)7-5-12/h9,11H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEHQELYOKEUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using ethylenediamine.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through alkylation reactions using isopropyl halides.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the acetamide moiety.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted acetamide derivatives.

    Hydrolysis: Corresponding amine and acetic acid.

Scientific Research Applications

Neurotransmitter Modulation

Compound A exhibits significant biological activity, particularly in relation to neurotransmitter modulation. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could make it useful in treating conditions such as depression and anxiety disorders. Its structural features allow for interaction with serotonin transporters, potentially enhancing serotonin levels in the synaptic cleft.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of compound A:

Compound NameStructure FeaturesBiological Activity
N-(Pyrrolidin-3-yl)acetamidePyrrolidine ring with acetamidePotential antidepressant
N,N-Dimethyl-pyrrolidin-3-amineDimethyl substitution on nitrogenCNS stimulant
2-Amino-N-(pyrrolidin-3-yl)acetamideAmino group on pyrrolidineNeurotransmitter modulator
N-(2-Aminoethyl)-N-methylacetamideMethyl substitutionAnalgesic properties

The unique combination of functional groups in compound A may enhance its selectivity towards serotonin transporters compared to other similar compounds, indicating a promising avenue for further research and development.

Potential Therapeutic Applications

Research indicates that compound A's interaction with serotonin transporters could be leveraged in developing new antidepressants. Studies have shown promising results in preclinical models, suggesting efficacy in reducing depressive symptoms and anxiety behaviors.

Antimicrobial Activity

In addition to its neuropharmacological potential, preliminary studies have indicated that compound A may also possess antimicrobial properties. In vitro tests have demonstrated effectiveness against various pathogens, although further research is needed to elucidate its full spectrum of activity and mechanisms.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide and its analogs:

Compound Name Molecular Formula Key Substituents Ring Type Molecular Weight (g/mol) Key Differences
This compound C₁₂H₂₄N₃O 2-Aminoethyl, isopropyl-acetamide Pyrrolidine (5-membered) 238.34* Reference compound; chiral centers at pyrrolidine and ethylamine positions .
N-[(1-Isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide () C₁₅H₂₉N₅O Piperazinyl-acetamide, isopropyl-pyrrolidinyl Pyrrolidine + Piperazine 295.43 Piperazinyl group enhances polarity; potential for improved solubility .
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide () C₁₃H₂₆N₃O 2-Aminoethyl, piperidine ring Piperidine (6-membered) 241.38 Larger ring size alters conformational flexibility; possible metabolic differences .
N-{[1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl]methyl}-N-isopropyl-acetamide () C₁₃H₂₄N₃O₂ L-Alanyl (chiral amino acid), isopropyl-acetamide Pyrrolidine 266.35 Chiral alanyl group may enhance target specificity; amide linkage modifies stability .
N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide () C₁₃H₂₂ClN₂O₂ Chloro-acetyl, cyclopropyl-acetamide Piperidine 284.78 Chloro-acetyl group introduces electrophilic reactivity; cyclopropyl alters steric bulk .

*Calculated based on molecular formula.

Key Findings from Comparative Analysis:

The piperazinyl-substituted analog () introduces a second nitrogen atom, enhancing hydrogen-bonding capacity and aqueous solubility .

Substituent Effects: The 2-aminoethyl group in the reference compound provides a primary amine for protonation, which may improve membrane permeability in physiological conditions . Chiral centers (e.g., L-alanyl in ) influence enantioselective interactions with proteins or enzymes, a critical factor in drug design .

Synthetic Accessibility :

  • Analogs with cyclopropyl or chloro-acetyl groups () require specialized reaction conditions (e.g., microwave-assisted synthesis, as in ), often resulting in lower yields (e.g., 30% for ’s triazole derivative) .
  • Discontinuation of certain analogs (e.g., ’s stereoisomers) suggests challenges in scalability or stability .

Spectroscopic Characterization :

  • Common analytical techniques include IR (N-H, C=O stretches), NMR (δ 1.2–4.5 ppm for pyrrolidine protons), and HR-MS for structural confirmation, as demonstrated in .

Biological Activity

N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, comparisons with related compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrrolidine ring, an aminoethyl group, and an isopropyl acetamide moiety. Its IUPAC name is N-[1-(2-aminoethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide. The stereochemistry of the compound may influence its biological interactions significantly.

PropertyValue
Molecular FormulaC12H22N2O
Molecular Weight210.32 g/mol
IUPAC NameN-[1-(2-aminoethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to modulate enzymatic pathways, potentially acting as an inhibitor or activator depending on the target. For instance, its structure suggests a capacity to interact with neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in lipid metabolism and cell signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit nSMase2, affecting sphingolipid metabolism and cellular signaling pathways involved in inflammation and neurodegenerative diseases .
  • Receptor Modulation : It may interact with various receptors influencing neurotransmitter release and neuronal signaling.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. In vitro experiments demonstrated that it could enhance neuronal survival under stress conditions by modulating apoptosis-related pathways.

Case Study:
In a mouse model of Alzheimer's disease (AD), administration of this compound resulted in significant reductions in cognitive impairment markers. The treatment improved memory performance in behavioral tests, suggesting a protective effect against neurodegeneration .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In cellular models, it was found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential utility in treating inflammatory disorders.

Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound led to a significant decrease in inflammatory marker expression compared to controls .

Comparison with Related Compounds

To understand the unique biological activity of this compound, it is important to compare it with structurally similar compounds:

Compound NameStructural VariationBiological Activity
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamideMethyl group instead of isopropylAltered pharmacokinetics; less potent
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-propyl-acetamidePropyl groupSimilar activity but different binding affinity
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isobutyl-acetamideIsobutyl groupPotentially higher lipophilicity affecting CNS penetration

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